molecular formula C19H23FN2O3S B5313799 4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide

4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide

カタログ番号 B5313799
分子量: 378.5 g/mol
InChIキー: KIZGQGCDEZFFDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. This protein plays a crucial role in preventing apoptosis, or programmed cell death, in cancer cells. Venetoclax has shown promising results in treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用機序

Venetoclax selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action makes Venetoclax a highly specific and targeted therapy, with minimal off-target effects.
Biochemical and Physiological Effects:
Venetoclax has shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival rates. It has also been shown to reduce the size of lymph nodes and spleen in patients with CLL. However, it may also cause adverse effects such as neutropenia, thrombocytopenia, and gastrointestinal disturbances.

実験室実験の利点と制限

Venetoclax is a highly specific and targeted therapy, making it a valuable tool for studying the role of BCL-2 protein in cancer cells. However, its high cost and limited availability may pose challenges for researchers.

将来の方向性

1. Combination therapy: Venetoclax has shown promising results in combination with other therapies, such as rituximab and azacitidine. Future studies could explore the potential of combination therapy in treating various hematologic malignancies.
2. Biomarkers: Identifying biomarkers that predict response to Venetoclax could help tailor treatment to individual patients and improve outcomes.
3. Resistance mechanisms: Understanding the mechanisms of resistance to Venetoclax could help develop strategies to overcome resistance and improve treatment efficacy.
4. Solid tumors: Venetoclax has shown limited efficacy in solid tumors. Future studies could explore the potential of Venetoclax in treating solid tumors, either alone or in combination with other therapies.

合成法

The synthesis of Venetoclax involves a series of chemical reactions, starting with the reaction of 4-chloro-N-methylbenzenesulfonamide with 2-(3-fluorobenzyl)-4-morpholinylmethylamine. This intermediate product is then subjected to further reactions to yield the final product, Venetoclax.

科学的研究の応用

Venetoclax has been extensively studied in preclinical and clinical trials, demonstrating its efficacy in treating various hematologic malignancies. In 2016, the US Food and Drug Administration (FDA) approved Venetoclax for the treatment of CLL with 17p deletion, a genetic mutation associated with poor prognosis. It has also been approved for the treatment of relapsed or refractory CLL and AML.

特性

IUPAC Name

4-[[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methyl]-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-21-26(23,24)19-7-5-15(6-8-19)13-22-9-10-25-18(14-22)12-16-3-2-4-17(20)11-16/h2-8,11,18,21H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGQGCDEZFFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。